molecular formula C7H7BrN2O2 B1401264 5-Bromo-2-methoxynicotinamide CAS No. 1245646-66-5

5-Bromo-2-methoxynicotinamide

Cat. No. B1401264
M. Wt: 231.05 g/mol
InChI Key: IZZFUIWUXBBSRB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxynicotinamide, also known as BromaM or BMN, is a chemical compound that has been gaining interest in various fields of research and industry due to its unique properties. It is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methoxynicotinamide is C7H7BrN2O2 . The molecular weight is 231.05 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methoxynicotinamide are not detailed in the search results, related compounds such as 5-bromo-2-hydroxy-benzamide have been used to synthesize derivatives which might possess enhanced biological activity .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

5-Bromo-2-methoxynicotinamide has potential applications in photodynamic therapy, particularly for cancer treatment. A study highlighted the synthesis of zinc phthalocyanine substituted with 5-bromo-2-methoxynicotinamide derivatives, demonstrating its effectiveness as a Type II photosensitizer in photodynamic therapy. This application is significant for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Neuroblastoma Treatment

Research has shown that compounds with methoxy- and bromo-substitution, such as 5'-methoxyindirubin, a similar compound, have antiproliferative activities in human neuroblastoma. This indicates potential applications of 5-Bromo-2-methoxynicotinamide in treating neuroblastoma, a cancer that originates in the nerve tissues (Saito et al., 2011).

Industrial Pharmaceutical Manufacturing

In the industrial pharmaceutical sector, compounds related to 5-Bromo-2-methoxynicotinamide are key intermediates. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, is crucial in manufacturing SGLT2 inhibitors, which are used in diabetes therapy. This highlights the relevance of 5-Bromo-2-methoxynicotinamide in pharmaceutical manufacturing processes (Zhang et al., 2022).

Antioxidant and Antibacterial Properties

Research on marine red algae Rhodomela confervoides revealed several bromophenols, including compounds structurally similar to 5-Bromo-2-methoxynicotinamide, which exhibit significant antioxidant and antibacterial activities. These findings suggest potential applications in developing natural antioxidants and antibacterial agents (Li et al., 2011).

Psychotropic Drug Metabolism

While not directly related to 5-Bromo-2-methoxynicotinamide, studies on compounds like 4-bromo-2,5-dimethoxyphenethylamine provide insights into the metabolism of bromo-substituted compounds. This can inform the understanding of the metabolic pathways and potential interactions of 5-Bromo-2-methoxynicotinamide in biological systems (Carmo et al., 2005).

Safety And Hazards

While specific safety and hazards data for 5-Bromo-2-methoxynicotinamide is not available, related compounds such as 5-Bromonicotinamide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZFUIWUXBBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741784
Record name 5-Bromo-2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxynicotinamide

CAS RN

1245646-66-5
Record name 5-Bromo-2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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